molecular formula C17H20F3N7O B6460292 4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2549044-38-2

4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B6460292
CAS No.: 2549044-38-2
M. Wt: 395.4 g/mol
InChI Key: QDNQHIXGPNYCIA-UHFFFAOYSA-N
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Description

The compound “4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine” is a complex organic molecule. It is related to a series of compounds that have been studied for their potential as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of pyrimidin-2 (1 H)-ones and trifluoromethyl moieties in pyrimidines . The exact synthetic route can vary depending on the specific substitution patterns in the starting materials .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular formula of C16H16F6N6O . It contains several functional groups, including a pyrimidinyl group, a piperazinyl group, a pyridazinyl group, and a morpholine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 422.33 g/mol, a topological polar surface area of 78.3 Ų, and a complexity of 519 . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 .

Future Directions

The future directions for research on this compound could include further investigation of its potential as a TRPV4 channel antagonist , as well as exploration of its other possible biological activities. It could also be interesting to study its synthesis in more detail, particularly with regard to optimizing the reaction conditions and exploring different substitution patterns .

Properties

IUPAC Name

4-[6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-16(22-12-21-13)26-5-3-25(4-6-26)14-1-2-15(24-23-14)27-7-9-28-10-8-27/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNQHIXGPNYCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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